8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Vorbereitungsmethoden
The synthesis of 8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . The reaction is usually carried out in the presence of a catalyst such as L-proline and a solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity.
Wissenschaftliche Forschungsanwendungen
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of fluorescent sensors due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as cancer cell growth inhibition .
Vergleich Mit ähnlichen Verbindungen
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring but differ in their substitution patterns and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused with a pyrazole ring, similar to this compound, but with different substituents and pharmacological properties.
Eigenschaften
Molekularformel |
C13H13N3O |
---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C13H13N3O/c1-3-8-5-4-6-9-11(8)13(17)12-10(15-9)7-14-16(12)2/h4-7,11H,3H2,1-2H3 |
InChI-Schlüssel |
NMXMHFWTPSNXOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=NC3=C(C(=O)C21)N(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.